2,4,6-Tribromo-3-methoxyaniline
Overview
Description
“2,4,6-Tribromo-3-methoxyaniline” is a chemical compound with the molecular formula C7H6Br3NO . It has a molecular weight of 359.84 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6Br3NO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Synthesis Applications
- Chemical Synthesis : 2,4,6-Tribromo-3-methoxyaniline is utilized in chemical synthesis processes. For instance, it's used in the Skraup-type synthesis for converting 4-nitro- and 4-methoxyanilines into bromoquinolines and methoxyquinolines, which are then transformed into bromoquinolin-6-ols (Lamberth et al., 2014). This demonstrates its versatility as a reagent in organic synthesis.
Biological and Medical Research
- Marine Alkaloids Synthesis : this compound derivatives, like convolutamines and lutamides, are synthesized from marine bryozoan Amathia convoluta. These compounds have been studied for their cytotoxic effects and potential in reversing drug resistance (Hashima et al., 2000).
Environmental Chemistry
- Fenton-like Oxidation in Water Treatment : Methoxyanilines, which include derivatives of this compound, are used in Fenton-like oxidation processes for treating wastewater. These compounds are crucial in removing toxic chemicals from water, demonstrating their environmental applications (Chaturvedi & Katoch, 2020).
Material Science
- Electrochemical Studies : this compound and its derivatives are also significant in material science. They are used in electrochemical studies, such as in the electropolymerization of methoxyaniline, which is crucial for understanding the properties of conductive polymers (Widera et al., 1997).
Safety and Hazards
The safety information and Material Safety Data Sheet (MSDS) for “2,4,6-Tribromo-3-methoxyaniline” can be found on the product page . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary targets of 2,4,6-Tribromo-3-methoxyaniline are currently unknown. This compound is a derivative of aniline, which is known to undergo nucleophilic substitution with bromine . .
Mode of Action
Aniline, the parent compound, is known to undergo nucleophilic substitution with bromine, resulting in the formation of 2,4,6-tribromoaniline . The presence of bromine atoms in tribromoaniline reduces the basic properties of the amino group .
Properties
IUPAC Name |
2,4,6-tribromo-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br3NO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQCNZSTRKBXOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Br)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539374 | |
Record name | 2,4,6-Tribromo-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36255-23-9 | |
Record name | 2,4,6-Tribromo-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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